molecular formula C6H10FNO B14782852 4-Piperidinecarboxaldehyde, 3-fluoro-

4-Piperidinecarboxaldehyde, 3-fluoro-

Katalognummer: B14782852
Molekulargewicht: 131.15 g/mol
InChI-Schlüssel: OIOCGVUOKKWNDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Piperidinecarboxaldehyde, 3-fluoro- is a fluorinated derivative of piperidinecarboxaldehyde. This compound is characterized by the presence of a fluorine atom at the 3-position of the piperidine ring and an aldehyde group at the 4-position. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and altered electronic characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarboxaldehyde, 3-fluoro- typically involves the introduction of a fluorine atom into the piperidine ring followed by the formation of the aldehyde group. One common method involves the fluorination of piperidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of 4-Piperidinecarboxaldehyde, 3-fluoro- may involve large-scale fluorination processes followed by purification steps such as distillation or recrystallization. The choice of fluorinating agents and reaction conditions can vary depending on the desired yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Piperidinecarboxaldehyde, 3-fluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Piperidinecarboxaldehyde, 3-fluoro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Piperidinecarboxaldehyde, 3-fluoro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, thereby modulating its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Piperidinecarboxaldehyde, 3-fluoro- is unique due to the presence of both a fluorine atom and an aldehyde group on the piperidine ring. This combination imparts distinct chemical and biological properties, such as increased metabolic stability and altered electronic characteristics, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C6H10FNO

Molekulargewicht

131.15 g/mol

IUPAC-Name

3-fluoropiperidine-4-carbaldehyde

InChI

InChI=1S/C6H10FNO/c7-6-3-8-2-1-5(6)4-9/h4-6,8H,1-3H2

InChI-Schlüssel

OIOCGVUOKKWNDX-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC(C1C=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.